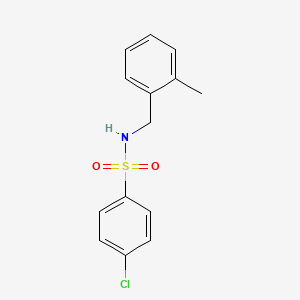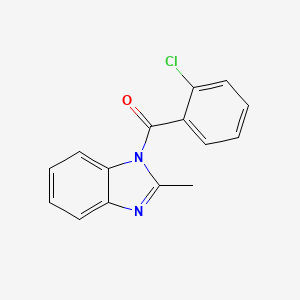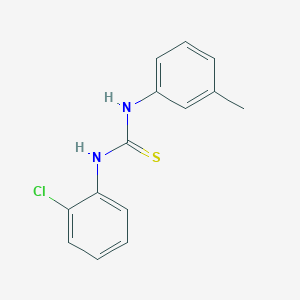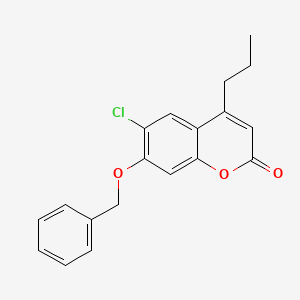![molecular formula C20H14O3 B5802371 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone, also known as HMF-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. HMF-1 has been shown to have promising pharmacological properties, including anti-inflammatory and anti-tumor effects.
Mechanism of Action
The mechanism of action of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in inflammation and cancer progression. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone inhibits the production of inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone reduces inflammation and oxidative stress in the lungs and inhibits tumor growth and metastasis in mice.
Advantages and Limitations for Lab Experiments
One advantage of using (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in lab experiments is its specificity for key signaling pathways involved in inflammation and cancer progression. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been shown to inhibit NF-κB and STAT3 activity without affecting other signaling pathways, making it a useful tool for studying these pathways in vitro and in vivo.
One limitation of using (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells and animals. However, this limitation can be overcome by using appropriate solvents and delivery methods.
Future Directions
There are several future directions for research on (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone. One area of interest is the development of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in other disease models, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the potential use of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone as a therapeutic agent in humans should be explored further, including the development of clinical trials to assess its safety and efficacy.
Synthesis Methods
The synthesis of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-methylfuran in the presence of a base catalyst. The resulting product is then reacted with benzyl chloride to yield (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone. The synthesis of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in a mouse model of acute lung injury. The results showed that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone significantly reduced inflammation and oxidative stress in the lungs, suggesting that it may have potential as a treatment for inflammatory lung diseases.
Another study investigated the anti-tumor effects of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in a mouse model of breast cancer. The results showed that (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone inhibited tumor growth and metastasis, suggesting that it may have potential as a cancer therapeutic.
properties
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-12-18(19(22)13-7-3-2-4-8-13)16-11-17(21)14-9-5-6-10-15(14)20(16)23-12/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGIKYPBOTVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)


![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

